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Compound of Interest

Compound Name: PF-03246799

Cat. No.: B1679695

This guide provides researchers, scientists, and drug development professionals with technical
information and answers to frequently asked questions regarding nirmatrelvir dosing
adjustments in patient populations with renal or hepatic impairment.

Frequently Asked Questions (FAQS)

Q1: What is the standard dosing regimen for nirmatrelvir-ritonavir?

The standard recommended dosage for nirmatrelvir-ritonavir is 300 mg of nirmatrelvir (two 150
mg tablets) taken together with 100 mg of ritonavir (one 100 mg tablet) orally every 12 hours for
a duration of 5 days.[1][2] Treatment should be initiated as soon as possible following a
diagnosis of COVID-19 and within five days of symptom onset.[1][2][3] The tablets should be
swallowed whole and not crushed, divided, or chewed.[1][3]

Q2: Why are dosing adjustments for nirmatrelvir necessary in patients with renal impairment?

When co-administered with ritonavir, the primary elimination pathway for nirmatrelvir is renal.[4]
[5] In patients with impaired renal function, the clearance of nirmatrelvir is reduced, leading to
increased systemic exposure.[6][7] This heightened exposure can increase the risk of adverse
reactions, necessitating dose adjustments to maintain a safe and effective therapeutic window.
[8] Pharmacokinetic studies have shown that as the severity of renal impairment increases, the
area under the plasma concentration-time curve (AUC) of nirmatrelvir significantly increases.[6]

[7]
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Q3: How should the dose of nirmatrelvir be adjusted for patients with renal impairment?

Dose adjustments for nirmatrelvir are based on the patient's estimated glomerular filtration rate
(eGFR).[3][9][10][11]

¢ Mild Renal Impairment (eGFR =60 to <90 mL/min): No dosage adjustment is required.[1][3]
[91[10][12]

e Moderate Renal Impairment (eGFR =30 to <60 mL/min): The dose should be reduced to 150
mg nirmatrelvir with 100 mg ritonavir twice daily for 5 days.[1][2][3][6][9][10][11][13]

e Severe Renal Impairment (eGFR <30 mL/min): The recommended dosage is 300 mg
nirmatrelvir with 100 mg ritonavir on day 1, followed by 150 mg nirmatrelvir with 100 mg
ritonavir once daily on days 2 through 5.[2][3][10] For patients on hemodialysis, the dose
should be administered after the hemodialysis session.[2][3][9][10][14]

Q4: Are there specific dose packs available for patients with renal impairment?

Yes, to facilitate accurate dosing, different dose packs of Paxlovid (nirmatrelvir and ritonavir)
are available.[10] Prescriptions should clearly state the numeric dose for each active
ingredient.[13]

Q5: What are the recommendations for nirmatrelvir dosing in patients with hepatic impairment?

The need for dose adjustment in hepatic impairment is determined by the Child-Pugh
classification.

e Mild (Child-Pugh Class A) or Moderate (Child-Pugh Class B) Hepatic Impairment: No dose
adjustment is necessary.[2][8][9][10][12][14] A pharmacokinetic study in subjects with
moderate hepatic impairment showed no significant difference in nirmatrelvir exposure
compared to healthy controls.[5][9]

e Severe (Child-Pugh Class C) Hepatic Impairment: Nirmatrelvir-ritonavir is not recommended
for use in this population due to a lack of pharmacokinetic and safety data.[2][8][9][10][12]
[14]
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Scenario 1: A patient's eGFR s fluctuating and is on the borderline between mild and moderate
renal impairment.

o Recommendation: In such cases, it is prudent to err on the side of caution and use the
reduced dose recommended for moderate renal impairment (150 mg nirmatrelvir/100 mg
ritonavir twice daily).[6][11][13] This approach minimizes the risk of drug accumulation and
potential toxicity. Close monitoring of renal function and for any adverse effects is advised.
[12]

Scenario 2: A patient develops acute kidney injury during the 5-day treatment course.

 Recommendation: The dosing of nirmatrelvir should be re-evaluated daily based on the most
current eGFR. If the patient's renal function declines to a lower category (e.g., from mild to
moderate impairment), the dose should be adjusted accordingly for the remainder of the
treatment course.

Scenario 3: A patient with moderate renal impairment misses a dose.

o Recommendation: If the missed dose is within 8 hours of the regularly scheduled time, the
patient should take it as soon as possible and resume the normal dosing schedule.[3][9] If
more than 8 hours have passed, the patient should skip the missed dose and take the next
dose at the usual time.[3][9] The patient should not double the dose to make up for a missed
one.[3][9]

Data Presentation

Table 1: Nirmatrelvir Dosing Adjustments in Renal Impairment
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Renal Function Category

eGFR Level

Recommended
Nirmatrelvir/Ritonavir
Dosage

Normal or Mild Impairment

>60 to <90 mL/min

300 mg / 100 mg twice daily for
5 days

Moderate Impairment

>30 to <60 mL/min

150 mg / 100 mg twice daily for
5 days

Day 1: 300 mg / 100 mg once.

Severe Impairment <30 mL/min Days 2-5: 150 mg / 100 mg
once daily.
End-Stage Renal Disease on ] Administer dose after
<15 mL/min

Hemodialysis

hemodialysis session.

Table 2: Nirmatrelvir Dosing Adjustments in Hepatic Impairment

Hepatic Function Category

Child-Pugh Class

Recommended
Nirmatrelvir/Ritonavir
Dosage

No dosage adjustment

Mild Impairment A
needed.
] No dosage adjustment
Moderate Impairment B
needed.
Severe Impairment C Not recommended.

Experimental Protocols

Pharmacokinetic Study of Nirmatrelvir in a Population with Renal Impairment (Based on

NCT04909853)

o Study Design: This was a Phase 1, open-label, non-randomized study to evaluate the

pharmacokinetics, safety, and tolerability of nirmatrelvir co-administered with ritonavir in
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participants with varying degrees of renal impairment compared to those with normal renal
function.

o Participant Cohorts:

[¢]

Normal renal function (eGFR =90 mL/min)

[e]

Mild renal impairment (eGFR =60 to <90 mL/min)

o

Moderate renal impairment (eGFR =30 to <60 mL/min)

[¢]

Severe renal impairment (eGFR <30 mL/min)
o Methodology:
o Participants were administered a single 100 mg oral dose of nirmatrelvir.

o To ensure maximal inhibition of CYP3A4-mediated metabolism of nirmatrelvir, a 100 mg
dose of ritonavir was administered 12 hours prior to, at the same time as, and 12 and 24
hours after the nirmatrelvir dose.

o Serial blood samples were collected at pre-defined time points before and after
nirmatrelvir administration to determine the plasma concentrations of nirmatrelvir.

o Pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum
Concentration), were calculated for each participant.

o Safety and tolerability were monitored throughout the study.

Pharmacokinetic Study of Nirmatrelvir in a Population with Hepatic Impairment (Based on
NCT05005312)

o Study Design: A Phase 1, open-label, non-randomized study designed to assess the effect of
moderate hepatic impairment on the pharmacokinetics of nirmatrelvir when co-administered
with ritonavir.

o Participant Cohorts:
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o Participants with moderate hepatic impairment (Child-Pugh Class B)

o A matched cohort of healthy participants with normal hepatic function.

o Methodology:
o Eligible participants received a single oral dose of 100 mg nirmatrelvir.

o Ritonavir (100 mg) was administered 12 hours before, concurrently with, and 12 and 24
hours after the nirmatrelvir dose to maintain pharmacokinetic enhancement.

o Blood samples for pharmacokinetic analysis were collected at specified intervals before
and after the dose of nirmatrelvir.

o Plasma concentrations of nirmatrelvir were measured, and key pharmacokinetic
parameters (AUC, Cmax) were determined and compared between the two cohorts.

o Safety assessments were conducted throughout the duration of the study.

Visualization
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Patient with COVID-19
Candidate for Nirmatrelvir

No Dose Adjustment

Assess Renal Function

(eGFR)

eGFR >= 60 mL/min?

Yes No
Assess Hepatic Function ) -
(Child-Pugh Score) eGFR 30-59 mL/min?

Reduced Dose:
Child-Pugh A or B? 150mg Nirmatrelvir / eGFR < 30 mL/min?
100mg Ritonavir BID

No

No Yes

Reduced Dose: No
Yes Child-Pugh C? Day 1: 300/100mg once (e.g., ESRD not on HD
Days 2-5: 150/100mg once daily per some guidelines)

No Yes

Standard Dose:
300mg Nirmatrelvir /
100mg Ritonavir BID

Nirmatrelvir/
Ritonavir Not Recommended

Click to download full resolution via product page

Caption: Workflow for Nirmatrelvir Dosing Adjustments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]
2. researchgate.net [researchgate.net]

3. Effect of Hepatic Impairment on the Pharmacokinetics of Nirmatrelvir/Ritonavir, the First
Oral Protease Inhibitor for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]
5. ClinicalTrials.gov [clinicaltrials.gov]
6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

7. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of
COVID-19, in Subjects With Renal Impairment - PubMed [pubmed.ncbi.nim.nih.gov]

8. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of
COVID-19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Safety, efficacy, and pharmacokinetics of nirmatrelvir and ritonavir in patients with severe
COVID-19 and renal impairment: A case report - PubMed [pubmed.ncbi.nim.nih.gov]

11. ClinicalTrials.gov [clinicaltrials.gov]
12. ClinicalTrials.gov [clinicaltrials.gov]
13. researchgate.net [researchgate.net]
14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Nirmatrelvir Dosing and
Administration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679695#nirmatrelvir-dosing-adjustments-for-renal-
or-hepatic-impairment]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1679695?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/10.1128/aac.01229-22
https://www.researchgate.net/publication/384099953_Target_Attainment_and_Population_Pharmacokinetics_of_NirmatrelvirRitonavir_in_Critically_Ill_Adult_Patients
https://pubmed.ncbi.nlm.nih.gov/37751891/
https://pubmed.ncbi.nlm.nih.gov/37751891/
https://www.researchgate.net/publication/374216175_Effect_of_Hepatic_Impairment_on_the_Pharmacokinetics_of_NirmatrelvirRitonavir_the_First_Oral_Protease_Inhibitor_for_the_Treatment_of_COVID-19
https://clinicaltrials.gov/study/NCT05720312
https://cdn.clinicaltrials.gov/large-docs/09/NCT02338609/Prot_000.pdf
https://pubmed.ncbi.nlm.nih.gov/35712797/
https://pubmed.ncbi.nlm.nih.gov/35712797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9349773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9349773/
https://www.researchgate.net/publication/364762777_Pharmacokinetics_of_Nirmatrelvir_and_Ritonavir_in_COVID-19_Patients_with_End-Stage_Renal_Disease_on_Intermittent_Hemodialysis
https://pubmed.ncbi.nlm.nih.gov/38515712/
https://pubmed.ncbi.nlm.nih.gov/38515712/
https://clinicaltrials.gov/study/NCT07215312
https://clinicaltrials.gov/study/NCT05005312
https://www.researchgate.net/publication/362856020_Pharmacokinetics_of_nirmatrelvir_and_ritonavir_in_COVID-19_patients_with_end_stage_renal_disease_on_intermittent_haemodialysis
https://www.researchgate.net/figure/Nirmatrelvir-PK-by-hepatic-function-group-a-Median-plasma-concentrations-over-time_fig1_374216175
https://www.benchchem.com/product/b1679695#nirmatrelvir-dosing-adjustments-for-renal-or-hepatic-impairment
https://www.benchchem.com/product/b1679695#nirmatrelvir-dosing-adjustments-for-renal-or-hepatic-impairment
https://www.benchchem.com/product/b1679695#nirmatrelvir-dosing-adjustments-for-renal-or-hepatic-impairment
https://www.benchchem.com/product/b1679695#nirmatrelvir-dosing-adjustments-for-renal-or-hepatic-impairment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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